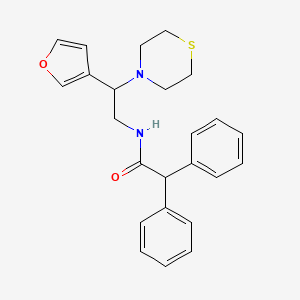

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2S/c27-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)25-17-22(21-11-14-28-18-21)26-12-15-29-16-13-26/h1-11,14,18,22-23H,12-13,15-17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNIMOLPXJOODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, which can be synthesized via the Paal-Knorr synthesis or other methods involving the cyclization of appropriate precursors . The thiomorpholine ring can be introduced through nucleophilic substitution reactions involving thiomorpholine and suitable electrophiles.

The final step involves the coupling of the furan and thiomorpholine intermediates with 2,2-diphenylacetyl chloride under basic conditions to form the desired amide bond. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the coupling reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The amide group can be reduced to form amines, and the furan ring can be hydrogenated to form tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents at the 2- or 3-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the amide group can produce amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Its potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest for drug development.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiomorpholine rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below highlights key structural differences between the target compound and related acetamide derivatives:

Key Observations :

- The thiomorpholinoethyl group in the target compound replaces the oxygen in morpholine with sulfur, likely increasing lipophilicity (logP) and altering metabolic stability compared to N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide .

- Furan-3-yl vs.

Hydrogen-Bonding and Crystal Packing

Physicochemical Properties

| Property | Target Compound | 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | N-[4-(2-Chlorophenyl)-thiazol-2-yl]-2-morpholinoacetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~450 (estimated) | 329.21 | 351.86 |

| LogP (Predicted) | ~3.8 (higher due to sulfur) | ~2.9 | ~2.5 |

| Hydrogen-Bond Acceptors | 5 (2 O, 1 N, 2 S) | 4 | 5 |

| Solubility | Low (lipophilic substituents) | Moderate (polar thiazole) | Low (chlorophenyl, morpholine) |

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. The furan moiety is known for its pharmacological properties, including anticancer effects, while the diphenylacetamide structure contributes to its biological activity. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H19NOS

- Molecular Weight : 335.43 g/mol

- IUPAC Name : this compound

This compound features a furan ring, a thiomorpholine group, and a diphenylacetamide backbone, which are key to its biological properties.

Cytotoxicity

Recent studies have demonstrated that compounds containing furan rings exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the nanomolar range against human cancer cells such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) . The mechanism of action often involves apoptosis induction through mitochondrial pathways.

Table 1: Cytotoxic Activity of Related Furan Derivatives

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound 4 | 4.06 | MCF-7 | Apoptosis via p53/Bax pathway |

| Compound 7 | 2.96 | MCF-7 | Inhibition of β-tubulin polymerization |

| N-(furan) | Unknown | Multiple Lines | Potentially similar to above compounds |

The cytotoxic effects of this compound may involve several mechanisms:

- Apoptosis Induction : Studies indicate that furan derivatives can trigger apoptosis by disrupting mitochondrial function and altering the expression of apoptotic markers such as p53 and Bcl-2 .

- Cell Cycle Arrest : Treatment with furan-based compounds has been shown to cause cell cycle arrest at the G2/M phase, leading to increased pre-G1 phase cells indicative of apoptotic processes .

- Tubulin Polymerization Inhibition : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Case Studies

In a recent study focusing on furan derivatives, two specific compounds were evaluated for their anticancer properties:

- Compound 4 and Compound 7 exhibited significant cytotoxicity against MCF-7 cells with IC50 values of 4.06 µM and 2.96 µM respectively.

- These compounds were further tested for their ability to inhibit β-tubulin polymerization, resulting in 53% and 71% inhibition at their respective IC50 concentrations .

Pharmacological Potential

The unique structure of this compound suggests potential applications in drug development:

- Anticancer Therapy : Given its cytotoxic properties and mechanisms involving apoptosis and cell cycle arrest, this compound could be further developed as an anticancer agent.

- Neuroprotective Effects : Preliminary data from related compounds suggest potential neuroprotective effects that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.